molecular formula C13H16BrNO3S B175958 3-Bromo-1-tosylazepan-4-one CAS No. 171009-43-1

3-Bromo-1-tosylazepan-4-one

Cat. No.: B175958
CAS No.: 171009-43-1
M. Wt: 346.24 g/mol
InChI Key: LRYHVCXCQGYIMI-UHFFFAOYSA-N
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Description

3-Bromo-1-tosylazepan-4-one: is an organic compound with the molecular formula C13H16BrNO3S . It is characterized by the presence of a bromine atom, a tosyl group, and an azepanone ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Scientific Research Applications

Chemistry:

3-Bromo-1-tosylazepan-4-one is used as a building block in organic synthesis

Biology:

In biological research, this compound is used as a precursor for the synthesis of bioactive molecules. It can be modified to produce compounds with potential therapeutic properties.

Medicine:

The compound’s derivatives are investigated for their pharmacological activities. They may exhibit properties such as antimicrobial, antiviral, or anticancer activities, making them candidates for drug development.

Industry:

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the synthesis of polymers and advanced materials.

Safety and Hazards

3-Bromo-1-tosylazepan-4-one is classified as having acute toxicity (oral, Category 4), and can cause skin corrosion/irritation (Category 2) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Bromo-1-tosylazepan-4-one typically involves the following steps:

    Formation of the Azepanone Ring: The azepanone ring can be synthesized through a cyclization reaction involving appropriate precursors. For instance, starting from a suitable amine and a carbonyl compound, the azepanone ring can be formed via intramolecular cyclization.

    Introduction of the Tosyl Group: The tosyl group is introduced by reacting the azepanone with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. This reaction typically occurs at room temperature and results in the formation of the tosylated azepanone.

    Bromination: The final step involves the bromination of the tosylated azepanone. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane. The reaction is usually carried out at low temperatures to control the reactivity and ensure selective bromination.

Industrial Production Methods:

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3-Bromo-1-tosylazepan-4-one can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Reduction Reactions: The compound can be reduced to form the corresponding azepane derivative. This can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents like tetrahydrofuran (THF).

    Oxidation Reactions: Oxidation of this compound can lead to the formation of various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic media.

Common Reagents and Conditions:

    Nucleophilic Substitution: DMF, DMSO, elevated temperatures.

    Reduction: LiAlH4, NaBH4, anhydrous THF.

    Oxidation: KMnO4, CrO3, acidic or basic media.

Major Products Formed:

    Substitution: Various substituted azepanones.

    Reduction: Azepane derivatives.

    Oxidation: Oxidized azepanone derivatives.

Mechanism of Action

The mechanism of action of 3-Bromo-1-tosylazepan-4-one and its derivatives depends on their specific chemical structure and the biological target. Generally, these compounds interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways.

Molecular Targets and Pathways:

    Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate signal transduction pathways.

    Nucleic Acids: Interaction with DNA or RNA to influence gene expression.

Comparison with Similar Compounds

    3-Chloro-1-tosylazepan-4-one: Similar structure with a chlorine atom instead of bromine.

    3-Iodo-1-tosylazepan-4-one: Similar structure with an iodine atom instead of bromine.

    1-Tosylazepan-4-one: Lacks the halogen substituent.

Uniqueness:

3-Bromo-1-tosylazepan-4-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro and iodo counterparts. The bromine atom can participate in specific chemical reactions, making this compound valuable for targeted synthetic applications.

Properties

IUPAC Name

3-bromo-1-(4-methylphenyl)sulfonylazepan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO3S/c1-10-4-6-11(7-5-10)19(17,18)15-8-2-3-13(16)12(14)9-15/h4-7,12H,2-3,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRYHVCXCQGYIMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(=O)C(C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60434706
Record name 3-Bromo-1-tosylazepan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60434706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171009-43-1
Record name 3-Bromo-1-tosylazepan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60434706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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